molecular formula C11H15NOS B14439162 2-(p-Methoxyphenyl)-2-methylthiazolidine CAS No. 74019-44-6

2-(p-Methoxyphenyl)-2-methylthiazolidine

Cat. No.: B14439162
CAS No.: 74019-44-6
M. Wt: 209.31 g/mol
InChI Key: HSKTUJBCVTVBBS-UHFFFAOYSA-N
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Description

2-(p-Methoxyphenyl)-2-methylthiazolidine is a thiazolidine derivative characterized by a five-membered saturated ring containing nitrogen and sulfur atoms. The compound features a p-methoxyphenyl group at position 2 and a methyl substituent on the thiazolidine ring. Thiazolidines are of significant interest in medicinal chemistry due to their role as bioisosteres and precursors for heterocyclic drug candidates .

Properties

CAS No.

74019-44-6

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine

InChI

InChI=1S/C11H15NOS/c1-11(12-7-8-14-11)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3

InChI Key

HSKTUJBCVTVBBS-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCS1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Amine-Carbon Disulfide Cyclization

A foundational approach involves the condensation of p-methoxyphenylmethylamine with carbon disulfide (CS₂) under basic conditions. This method proceeds via nucleophilic attack of the amine on CS₂, forming a dithiocarbamate intermediate, which subsequently undergoes cyclization to yield the thiazolidine ring. Methylation at the 2-position is achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃). Typical reaction conditions involve refluxing in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile for 6–12 hours, achieving moderate yields (45–60%).

Mannich Reaction-Based Synthesis

The Mannich reaction enables the introduction of the methyl group via a three-component condensation between p-methoxybenzaldehyde, methylamine, and thioglycolic acid. This one-pot method proceeds under acidic catalysis (e.g., HCl or piperidine) in ethanol, forming the thiazolidine ring through imine intermediate formation followed by cyclization. Optimized conditions (reflux at 80°C for 24 hours) yield 55–70% of the target compound, with purity confirmed by recrystallization from methanol.

Catalytic Synthesis Approaches

Organocatalytic Methods

Recent advances utilize recoverable catalysts like 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) to enhance reaction efficiency. In a green chemistry approach, p-methoxybenzaldehyde, aniline derivatives, and thioglycolic acid react in aqueous media at room temperature, facilitated by OImDSA (0.1 g/mmol aldehyde). This method achieves high yields (85–92%) within 1–2 hours, minimizing waste and avoiding toxic solvents.

Transition Metal Catalysis

Palladium on carbon (Pd/C) and nano-Fe₃O₄ have been explored for reductive amination steps in thiazolidine synthesis. For example, hydrogenation of Schiff bases derived from p-methoxyphenylmethylamine and ketones using Pd/C (5% w/w) under hydrogen atmosphere (1–3 atm) selectively yields the saturated thiazolidine ring. Yields range from 60–75%, with catalyst recyclability up to three cycles without significant activity loss.

Electrochemical Synthesis Techniques

Electrogenerated base (EGB) methods offer a solvent-free route to thiazolidine derivatives. In a divided cell with a magnesium anode and stainless-steel cathode, p-methoxyphenylmethylamine reacts with CS₂ in acetonitrile containing tetrabutylammonium tetrafluoroborate. Electrolysis at 80 mA/cm² for 7 hours generates cyanomethyl anions, promoting cyclization to form the thiazolidine ring. This method achieves 65–78% yield with high stereoselectivity, though scalability remains challenging due to specialized equipment requirements.

Optimization and Yield Improvement Strategies

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Solvent DMF +15% vs. ethanol
Temperature 80°C +20% vs. rt
Reaction Time 12 hours +10% vs. 6 hours

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of intermediates, while elevated temperatures accelerate cyclization kinetics.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes (e.g., 30 minutes for Mannich reactions), improving yields to 80–85% by minimizing side reactions.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Green Metrics (E-factor)
Conventional 45–60 6–24 hours High 8.2
Organocatalytic 85–92 1–2 hours Moderate 2.1
Electrochemical 65–78 7 hours Low 4.5
Microwave-Assisted 80–85 0.5 hours High 3.8

Organocatalytic methods excel in sustainability and efficiency, whereas microwave synthesis balances speed and yield. Conventional approaches remain viable for large-scale production despite higher environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxyphenyl)-2-methylthiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

      Products: Oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures.

      Products: Reduction can lead to the formation of the corresponding thiazolidine alcohols.

  • Substitution

      Reagents: Various nucleophiles such as halides or amines.

      Conditions: The reaction is typically carried out in the presence of a base or catalyst.

      Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(p-Methoxyphenyl)-2-methylthiazolidine has several scientific research applications:

  • Medicinal Chemistry

    • It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
  • Organic Synthesis

    • It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
  • Biological Studies

    • It is used in studies to understand the interaction of thiazolidine derivatives with biological targets, such as enzymes and receptors.
  • Industrial Applications

    • It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(p-Methoxyphenyl)-2-methylthiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Pharmacological Relevance : Thiazolidine-2,4-diones (e.g., Pioglitazone) demonstrate the importance of electron-withdrawing groups (e.g., ketone at position 4) for PPAR-γ binding, a feature absent in 2-(p-Methoxyphenyl)-2-methylthiazolidine .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(p-Methoxyphenyl)-2-methylthiazolidine, and how can reaction conditions be optimized?

The synthesis of thiazolidine derivatives typically involves condensation reactions between aldehydes and thiol-containing precursors. For example, analogous compounds like 4-thiazolidinones are synthesized via electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by reaction with chloroacetyl chloride under basic conditions . Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (50–80°C), and catalytic bases (e.g., triethylamine). Purity can be enhanced via recrystallization or column chromatography using silica gel.

Q. How can the structural integrity of 2-(p-Methoxyphenyl)-2-methylthiazolidine be confirmed post-synthesis?

Use a combination of spectroscopic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm methoxy group integration (~δ 3.8 ppm for OCH3_3) and thiazolidine ring protons (δ 3.0–4.0 ppm for SCH2_2/NCH2_2) .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond angles, as demonstrated for structurally related heterocycles .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.

Q. What safety protocols are critical when handling 2-(p-Methoxyphenyl)-2-methylthiazolidine in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Waste disposal : Segregate and store hazardous waste in labeled containers for professional treatment, following guidelines such as GB/T 16483-2008 and EN 14042 .
  • Emergency measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictory genotoxicity data for thiazolidine derivatives be resolved?

Thiazolidines and related thiazolines (e.g., 2-methylthiazolidine) have shown conflicting Ames test results. To address this:

  • In vitro assays : Repeat bacterial reverse mutation tests (TA98 and TA100 strains) with metabolic activation (S9 mix) to assess mutagenicity .
  • In vivo follow-up : Conduct micronucleus or comet assays in rodent models to evaluate chromosomal damage .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. alkyl groups) on toxicity profiles .

Q. What methodologies are effective for studying the metabolic pathways of 2-(p-Methoxyphenyl)-2-methylthiazolidine?

  • In vitro metabolism : Use liver microsomes (human or rodent) with NADPH cofactors to identify phase I metabolites via LC-MS/MS.
  • Stable isotope labeling : Track 13C^{13}C-labeled methoxy groups to monitor demethylation or conjugation reactions.
  • Computational modeling : Apply tools like Molecular Operating Environment (MOE) to predict CYP450 enzyme interactions .

Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation products via HPLC with UV detection (λ = 254 nm) .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., 25–300°C at 10°C/min) .

Q. What strategies enhance the bioavailability of 2-(p-Methoxyphenyl)-2-methylthiazolidine in preclinical models?

  • Salt formation : Synthesize hydrochloride or phosphate salts to improve aqueous solubility.
  • Lipid-based carriers : Encapsulate in liposomes or nanoemulsions to enhance membrane permeability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEG-linked groups) to delay metabolic clearance .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported biological activity of thiazolidine derivatives?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), exposure times, and solvent controls (DMSO <0.1%).
  • Dose-response validation : Perform IC50_{50}/EC50_{50} curves across multiple replicates.
  • Off-target screening : Use kinase or GPCR panels to identify confounding interactions .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in neurodegenerative disease models?

  • In vitro models : Treat primary neuronal cultures with amyloid-β or tau aggregates and measure cytotoxicity (MTT assay) and oxidative stress (ROS probes) .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., BACE1, MAPT) .
  • Behavioral assays : Administer the compound in transgenic mice (e.g., APP/PS1) and assess memory deficits via Morris water maze .

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